
2-(Thiophen-3-yl)ethanamine hydrochloride
Overview
Description
2-(Thiophen-3-yl)ethanamine hydrochloride: is a chemical compound with the molecular formula C6H10ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the ethanamine group.
Reaction with Ethylamine: Thiophene is reacted with ethylamine in the presence of a suitable catalyst to form 2-(Thiophen-3-yl)ethanamine.
Hydrochloride Formation: The resulting 2-(Thiophen-3-yl)ethanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thiophene and ethylamine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The purified 2-(Thiophen-3-yl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-(Thiophen-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-2-yl)ethanamine hydrochloride
- 3-(Thiophen-2-yl)propanamine hydrochloride
- 2-(Furan-3-yl)ethanamine hydrochloride
Uniqueness
2-(Thiophen-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
2-(Thiophen-3-yl)ethanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C6H10ClNS and a molecular weight of 163.67 g/mol. It features a thiophene ring, which is a five-membered aromatic structure containing sulfur, making it a versatile building block in drug design and synthesis.
Biological Activities
Research into the biological activities of this compound indicates several potential therapeutic applications:
- Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : Similar thiophene derivatives have shown anti-inflammatory activity in various assays, indicating that this compound may also possess this property .
- Enzyme Interaction : The compound has been studied for its interactions with specific enzymes and receptors, which could modulate various biological pathways.
The mechanism of action for this compound involves:
- Interaction with Receptors and Enzymes : The compound may bind to specific receptors or enzymes, influencing their activity and thus impacting cellular signaling pathways.
- Modulation of Signaling Pathways : By affecting enzyme activity or receptor binding, it may alter physiological responses relevant to disease processes.
Case Studies and Experimental Results
Several studies have investigated the biological activity of thiophene derivatives, providing insights that may be applicable to this compound:
These findings suggest that compounds with similar structures to this compound may exhibit significant biological activities.
Synthesis and Applications
The synthesis of this compound typically involves:
- Starting Material : Thiophene undergoes reactions with ethylamine.
- Hydrochloride Formation : The resultant amine is treated with hydrochloric acid to yield the hydrochloride salt.
This compound is utilized not only in academic research but also in pharmaceutical applications as a precursor for developing new therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methods are commonly used to prepare 2-(Thiophen-3-yl)ethanamine hydrochloride, and how do reaction conditions affect yield optimization?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiophene-3-carboxylic acid derivatives may react with ammonia or amines under acidic conditions to introduce the ethanamine moiety, followed by HCl salt formation . Alternative routes involve alkylation of thiophene derivatives with ethylene oxide intermediates, with yields influenced by solvent choice (e.g., ethanol or water), temperature, and stoichiometric ratios of reactants . Purification often employs recrystallization or column chromatography to isolate the hydrochloride salt .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the thiophene ring substitution pattern and amine protonation. X-ray crystallography, using programs like SHELXL, provides precise bond lengths and angles, particularly for resolving stereochemistry in crystalline forms . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity .
Q. What are the primary research applications of this compound in non-biological chemistry?
- Answer : It serves as a precursor for synthesizing heterocyclic analogs (e.g., indole or oxadiazole derivatives) via nucleophilic substitution or cyclization reactions. Its amine group enables conjugation with carbonyl compounds or participation in Schiff base formation, useful in ligand design .
Advanced Research Questions
Q. How can computational modeling clarify the interaction of this compound with biological targets like enzymes or receptors?
- Answer : Molecular docking studies (e.g., using AutoDock or Schrödinger Suite) predict binding affinities by analyzing hydrogen bonding and steric interactions. For example, analogous indole-ethanamine derivatives bind to HSP90 via hydrogen bonds with residues like GLU527 and TYR604, suggesting similar targeting potential for thiophene analogs . Molecular dynamics simulations further assess stability of ligand-protein complexes under physiological conditions .
Q. What experimental strategies address discrepancies in reported biological activity data for this compound?
- Answer : Standardized assay protocols (e.g., fixed pH, temperature, and cell lines) minimize variability. Dose-response curves and competitive binding assays validate target specificity. Comparative studies with structural analogs (e.g., fluorinated or methyl-substituted ethanamines) isolate electronic or steric effects on activity . Orthogonal validation methods, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), corroborate biochemical data .
Q. How do substituents on the thiophene ring influence the compound’s reactivity and pharmacological profile?
- Answer : Electron-withdrawing groups (e.g., halogens) at the 4-position enhance electrophilic substitution rates, while methyl groups increase lipophilicity, affecting membrane permeability. For instance, 7-fluoro-2,4-dimethylindole-ethanamine derivatives exhibit distinct binding kinetics compared to unsubstituted analogs due to altered steric bulk and dipole interactions . Structure-activity relationship (SAR) studies systematically map these effects .
Q. What catalytic systems improve the efficiency of reactions involving this compound?
- Answer : Transition metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) accelerate amination or cyclization steps. Enzymatic catalysis (e.g., lipases in solvent-free conditions) enhances enantioselectivity in chiral derivative synthesis . Microwave-assisted synthesis reduces reaction times for high-throughput screening .
Q. Methodological Considerations
- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH during salt formation to prevent byproducts .
- Data Reproducibility : Report solvent polarity, temperature gradients, and purification details to ensure reproducibility across labs .
- Safety Protocols : Refer to GHS-compliant SDS sheets for handling guidelines, as amine hydrochlorides may release toxic fumes upon decomposition .
Properties
IUPAC Name |
2-thiophen-3-ylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c7-3-1-6-2-4-8-5-6;/h2,4-5H,1,3,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUCPHDVJORSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482772 | |
Record name | 2-(thiophen-3-yl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34843-84-0 | |
Record name | 2-(thiophen-3-yl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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